molecular formula C12H15NS B102172 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine CAS No. 16078-43-6

1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine

Cat. No. B102172
CAS RN: 16078-43-6
M. Wt: 205.32 g/mol
InChI Key: XVUPAUCDTQFRLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine, also known as TTAQ, is a chemical compound that has been of particular interest to the scientific community due to its potential applications in various fields. TTAQ is a heterocyclic compound that belongs to the quinoline family. It has a unique chemical structure that makes it an essential molecule in the development of new drugs, materials, and catalysts.

Mechanism Of Action

The mechanism of action of 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine is not fully understood, but it is believed to work by inhibiting specific enzymes or proteins in the body. In cancer cells, 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. In neurodegenerative diseases, 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine has been shown to inhibit the aggregation of amyloid-beta, a protein that is responsible for the formation of plaques in the brain.

Biochemical And Physiological Effects

1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine has been shown to have several biochemical and physiological effects. In cancer cells, 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine has been shown to induce apoptosis, or programmed cell death. It has also been shown to inhibit cell proliferation and migration. In neurodegenerative diseases, 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine has been shown to reduce the levels of amyloid-beta and improve cognitive function. In addition, 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine has been shown to have antioxidant properties, which may contribute to its therapeutic effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine is its unique chemical structure, which makes it an essential molecule in the development of new drugs, materials, and catalysts. 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine is also relatively easy to synthesize, and high yields and purity can be achieved. However, one of the limitations of 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine is its potential toxicity, which may limit its use in certain applications. Further research is needed to fully understand the toxicity of 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine and its potential side effects.

Future Directions

There are several future directions for 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine research. In medicinal chemistry, 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine could be further studied for its potential use in treating other types of cancer and neurodegenerative diseases. In materials science, 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine could be used to develop new organic semiconductors with improved properties. In catalysis, 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine could be used to develop new catalysts for various reactions. Further research is needed to fully understand the potential applications of 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine and to optimize its synthesis and properties.
Conclusion:
In conclusion, 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine is a unique chemical compound that has potential applications in various fields, including medicinal chemistry, materials science, and catalysis. Its synthesis method has been optimized to produce high yields and purity, making it an attractive molecule for further research. 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine has been shown to have several biochemical and physiological effects, and its mechanism of action is not fully understood. While 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine has advantages and limitations for lab experiments, there are several future directions for 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine research, which could lead to the development of new drugs, materials, and catalysts.

Synthesis Methods

1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine can be synthesized through a multistep process that involves the reaction of 2-aminobenzaldehyde with thioglycolic acid to form 2-(thioacetyl)benzaldehyde. This intermediate is then reacted with 2-methylquinoline in the presence of a base to yield 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine. The synthesis of 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine has been optimized to produce high yields and purity, making it an attractive molecule for further research.

Scientific Research Applications

1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In materials science, 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine has been used to develop new organic semiconductors that have potential applications in electronic devices. In catalysis, 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine has been used as a ligand in the development of new catalysts for various reactions.

properties

CAS RN

16078-43-6

Product Name

1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine

Molecular Formula

C12H15NS

Molecular Weight

205.32 g/mol

IUPAC Name

1-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanethione

InChI

InChI=1S/C12H15NS/c1-9-7-8-11-5-3-4-6-12(11)13(9)10(2)14/h3-6,9H,7-8H2,1-2H3

InChI Key

XVUPAUCDTQFRLB-UHFFFAOYSA-N

SMILES

CC1CCC2=CC=CC=C2N1C(=S)C

Canonical SMILES

CC1CCC2=CC=CC=C2N1C(=S)C

synonyms

Quinaldine, 1,2,3,4-tetrahydro-1-(thioacetyl)- (8CI)

Origin of Product

United States

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